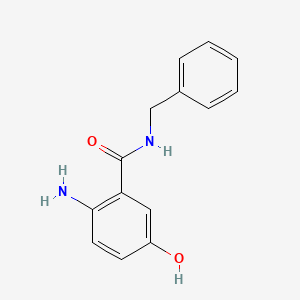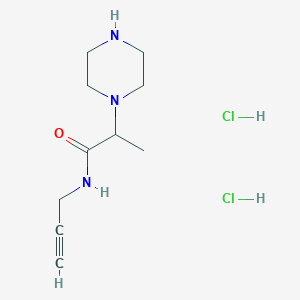
2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide dihydrochloride
Vue d'ensemble
Description
2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide dihydrochloride, commonly referred to as 2-PIPD, is a highly potent and selective inhibitor of the enzyme acetylcholinesterase (AChE). 2-PIPD has been extensively studied due to its potential therapeutic applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. 2-PIPD has been shown to be significantly more potent than other AChE inhibitors, making it an attractive target for drug discovery and development.
Applications De Recherche Scientifique
Therapeutic Uses of Piperazine Derivatives
Piperazine derivatives have been extensively explored for their diverse therapeutic potentials. A literature review reveals that piperazine, a nitrogen-containing heterocycle, plays a crucial role in the design of drugs across a wide range of therapeutic areas. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and imaging agents (Rathi et al., 2016). The versatility of the piperazine scaffold allows for significant pharmacological diversity, depending on the substitution pattern on the nucleus.
The modification of substituents on the piperazine ring can markedly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, enhancing their medicinal potential. This adaptability makes piperazine a valuable building block in drug discovery, enabling the design of novel therapeutic agents for various diseases. The current interest in piperazine-based molecules reflects their broad potential, moving beyond the initial focus on central nervous system (CNS) activity to cover a wide array of pharmacological activities.
Antimicrobial and Antitubercular Activities
Piperazine derivatives have also been highlighted for their antimicrobial and antitubercular activities. Recent studies have shown that molecules containing piperazine as an essential subunit exhibit potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020). This underscores the relevance of piperazine derivatives in addressing global health challenges such as tuberculosis (TB), providing a foundation for the development of safer, selective, and cost-effective antitubercular agents.
Propriétés
IUPAC Name |
2-piperazin-1-yl-N-prop-2-ynylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-3-4-12-10(14)9(2)13-7-5-11-6-8-13;;/h1,9,11H,4-8H2,2H3,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLQZLNNQYMJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#C)N1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



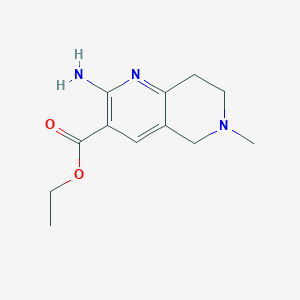

![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)
![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)
![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)

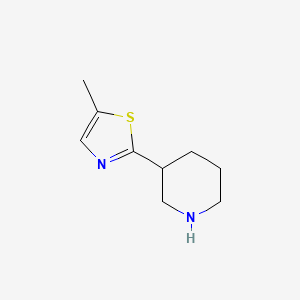
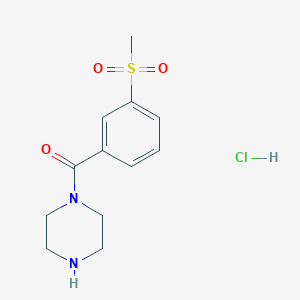
![5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine](/img/structure/B1443069.png)
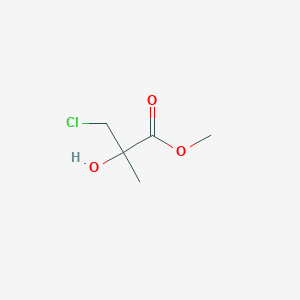
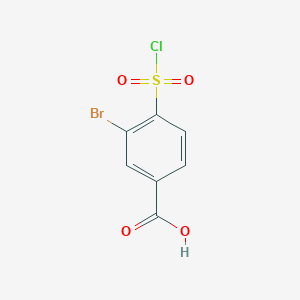
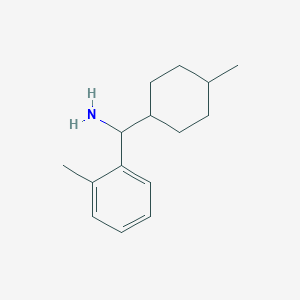
![2-[(3-Fluorophenyl)amino]acetic acid hydrochloride](/img/structure/B1443076.png)
